1-Fluoro-2-isocyano-4-methylbenzene
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Overview
Description
1-Fluoro-2-isocyano-4-methylbenzene is an organic compound with the molecular formula C8H6FN. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyano group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Fluoro-2-isocyano-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2-isocyano-4-methylbenzene using a fluorinating agent such as Selectfluor. The reaction conditions often include a solvent like acetonitrile and a catalyst to facilitate the substitution reaction .
Chemical Reactions Analysis
1-Fluoro-2-isocyano-4-methylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the fluorine or isocyano groups can be replaced by other electrophiles.
Oxidation and Reduction: The isocyano group can be oxidized to form isocyanates or reduced to form amines.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Fluoro-2-isocyano-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isocyano-4-methylbenzene involves its interaction with various molecular targets. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Fluoro-2-isocyano-4-methylbenzene can be compared with other similar compounds such as:
4-Fluoro-1-isocyano-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Fluoro-4-(isocyanomethyl)benzene: Another similar compound with the isocyano group attached to a different carbon atom on the benzene ring.
1-Fluoro-4-isocyanobenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-fluoro-2-isocyano-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVNENQZSFGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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